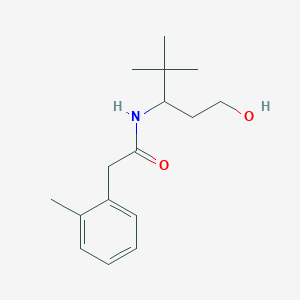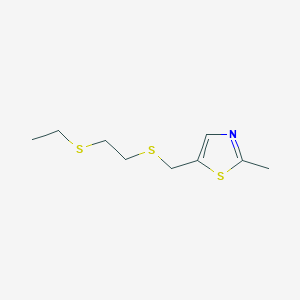
1-(2,2-Difluoroethyl)-3-propan-2-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Difluoroethyl)-3-propan-2-ylurea, also known as DFEPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has unique biochemical and physiological effects that make it useful in laboratory experiments. In
Mécanisme D'action
The mechanism of action of 1-(2,2-Difluoroethyl)-3-propan-2-ylurea is not well understood. However, it is believed that 1-(2,2-Difluoroethyl)-3-propan-2-ylurea acts as an inhibitor by binding to the active site of enzymes and blocking their activity. 1-(2,2-Difluoroethyl)-3-propan-2-ylurea has been shown to have a high affinity for the active site of acetylcholinesterase and butyrylcholinesterase, which makes it a promising candidate for the design of inhibitors for these enzymes.
Biochemical and Physiological Effects:
1-(2,2-Difluoroethyl)-3-propan-2-ylurea has been shown to have unique biochemical and physiological effects. 1-(2,2-Difluoroethyl)-3-propan-2-ylurea has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that play a role in the breakdown of acetylcholine in the nervous system. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have various effects on cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2,2-Difluoroethyl)-3-propan-2-ylurea in lab experiments is its high affinity for the active site of enzymes. This makes 1-(2,2-Difluoroethyl)-3-propan-2-ylurea a promising candidate for the design of inhibitors for various enzymes. However, one of the limitations of using 1-(2,2-Difluoroethyl)-3-propan-2-ylurea is its potential toxicity. 1-(2,2-Difluoroethyl)-3-propan-2-ylurea has been shown to have cytotoxic effects on certain cell lines, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-(2,2-Difluoroethyl)-3-propan-2-ylurea. One of the main directions is the design of inhibitors for various enzymes using 1-(2,2-Difluoroethyl)-3-propan-2-ylurea as a ligand. Another direction is the study of the biochemical and physiological effects of 1-(2,2-Difluoroethyl)-3-propan-2-ylurea on cognitive function. Additionally, the potential toxicity of 1-(2,2-Difluoroethyl)-3-propan-2-ylurea needs to be further studied to determine its safety for use in lab experiments.
Conclusion:
1-(2,2-Difluoroethyl)-3-propan-2-ylurea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has unique biochemical and physiological effects that make it useful in laboratory experiments. The study of 1-(2,2-Difluoroethyl)-3-propan-2-ylurea has several future directions, including the design of inhibitors for various enzymes and the study of its effects on cognitive function.
Méthodes De Synthèse
The synthesis of 1-(2,2-Difluoroethyl)-3-propan-2-ylurea involves the reaction of propan-2-amine with 2,2-difluoroethyl isocyanate. This reaction results in the formation of 1-(2,2-Difluoroethyl)-3-propan-2-ylurea, which is a white crystalline solid with a melting point of 94-96°C. The synthesis of 1-(2,2-Difluoroethyl)-3-propan-2-ylurea is a straightforward process that can be carried out using standard laboratory techniques.
Applications De Recherche Scientifique
1-(2,2-Difluoroethyl)-3-propan-2-ylurea has potential applications in various scientific research fields. One of the main applications of 1-(2,2-Difluoroethyl)-3-propan-2-ylurea is in the study of protein-ligand interactions. 1-(2,2-Difluoroethyl)-3-propan-2-ylurea has been used as a ligand in the design of inhibitors for various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. 1-(2,2-Difluoroethyl)-3-propan-2-ylurea has also been used in the design of inhibitors for the M2 proton channel of the influenza A virus.
Propriétés
IUPAC Name |
1-(2,2-difluoroethyl)-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2O/c1-4(2)10-6(11)9-3-5(7)8/h4-5H,3H2,1-2H3,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBMOMKDCWZXPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Difluoroethyl)-3-propan-2-ylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(2-methylphenyl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7635840.png)

![N-[2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B7635855.png)

![3-[2-(4-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1-propan-2-ylurea](/img/structure/B7635860.png)
![2-[(4-cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B7635866.png)
![2-[[2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B7635869.png)


![[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone](/img/structure/B7635906.png)
![3-(3-fluorophenyl)-3-hydroxy-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]propanamide](/img/structure/B7635913.png)
![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7635921.png)